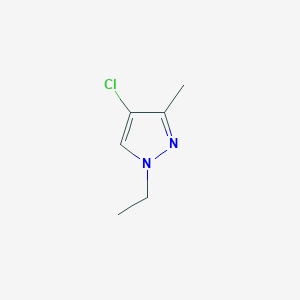
4-chloro-1-ethyl-3-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-chloro-1-ethyl-3-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Pyrazoles are known for their diverse applications, including their use in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry. The presence of a chlorine atom and alkyl groups in the compound suggests potential for unique reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a related compound, was achieved using 2,3-dichloropyridine as a starting material, followed by hydrazinolysis and cyclization, with a reported yield of 43.1% . Similarly, a general method for the synthesis of 4-(alkyl)pyrazoles has been developed, which includes the reaction of organyl diethylacetals with the Vilsmeier reagent to yield the desired pyrazoles . Although the specific synthesis of "4-chloro-1-ethyl-3-methyl-1H-pyrazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall conformation and stability. For example, the crystal and molecular structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, a structurally related compound, is stabilized by intermolecular N-H…N and C-H…Cl interactions . These interactions are crucial for the formation of the crystal lattice and can affect the physical properties of the compound. The supramolecular structure of some pyrazole derivatives is also influenced by π-stacking interactions and hydrogen bonding, as seen in the case of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to give mixtures of regioisomeric pyrazoles . The condensation of ortho-phenylenediamines and phenylhydrazines with ethyl 4-chloro-3-oxobutanoate resulted in the synthesis of substituted pyrazoles . These reactions highlight the versatility of pyrazole derivatives in forming various substituted structures, which can be fine-tuned for desired applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the solubility of 4-(phenyl)pyrazole derivatives in common organic solvents was found to be markedly lower, which can be attributed to the extensive intermolecular CH–π interactions organizing the molecules in a solid-state structure . The presence of a chlorine atom in the "4-chloro-1-ethyl-3-methyl-1H-pyrazole" could similarly affect its solubility and reactivity. The crystal packing and hydrogen bonding patterns, as observed in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, also play a significant role in determining the melting points and stability of these compounds .
科学的研究の応用
Chemical Synthesis and Structural Analysis
4-chloro-1-ethyl-3-methyl-1H-pyrazole has been utilized in various chemical synthesis processes. For instance, it has been involved in the reaction with substituted hydrazines in different solvents to produce mixtures of regioisomeric 3- and 5-substituted pyrazoles. Specific conditions have been identified for the selective formation of these pyrazoles, highlighting the compound's role in facilitating controlled chemical reactions (Mikhed’kina et al., 2009). Additionally, its crystal structure and intermolecular interactions have been studied, providing insight into its molecular conformation and the forces that stabilize its structure (Zhang et al., 2009).
Antioxidant Properties and Biological Applications
A novel pyrazole derivative involving 4-chloro-1-ethyl-3-methyl-1H-pyrazole was synthesized and characterized, revealing its antioxidant properties through in vitro methods. This indicates the compound's potential in biomedical applications, especially concerning oxidative stress-related conditions (Naveen et al., 2021). Furthermore, certain derivatives have shown promising fungicidal activity, particularly against rice sheath blight, a significant disease in rice cultivation, demonstrating the compound's utility in agricultural settings (Chen et al., 2000).
Material Science and Coordination Chemistry
In the field of materials science, derivatives of 4-chloro-1-ethyl-3-methyl-1H-pyrazole have been used to synthesize various coordination polymers with metal ions like Zn(II) and Cd(II). This has resulted in compounds with unique chiral and supramolecular structures, opening avenues for exploring these materials' optical and electronic properties (Cheng et al., 2017).
特性
IUPAC Name |
4-chloro-1-ethyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWSZFJZUSEWEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-3-methyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)


![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)
![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)
![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)
